molecular formula C8H15BrO2 B14681002 4-Bromobutyl 2-methylpropanoate CAS No. 35161-92-3

4-Bromobutyl 2-methylpropanoate

Cat. No.: B14681002
CAS No.: 35161-92-3
M. Wt: 223.11 g/mol
InChI Key: OIXVTWHPZAMEJZ-UHFFFAOYSA-N
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Description

4-Bromobutyl 2-methylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobutyl 2-methylpropanoate typically involves the esterification of 4-bromobutanol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromobutyl 2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Bromobutyl 2-methylpropanoate primarily involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The ester group can also undergo hydrolysis under acidic or basic conditions, releasing the corresponding alcohol and carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobutyl acetate
  • 4-Bromobutyl benzoate
  • 4-Bromobutyl butyrate

Comparison

Compared to these similar compounds, 4-Bromobutyl 2-methylpropanoate is unique due to its branched ester group, which can influence its reactivity and physical properties. The presence of the 2-methylpropanoate group can enhance the compound’s stability and make it more suitable for specific applications such as ATRP and drug delivery systems .

Properties

CAS No.

35161-92-3

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

4-bromobutyl 2-methylpropanoate

InChI

InChI=1S/C8H15BrO2/c1-7(2)8(10)11-6-4-3-5-9/h7H,3-6H2,1-2H3

InChI Key

OIXVTWHPZAMEJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCCCCBr

Origin of Product

United States

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